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Compound of Interest

Compound Name: Dibenzyl sulfoxide

Cat. No.: B177149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the X-ray crystal structure of dibenzyl
sulfoxide. It aims to offer an objective comparison with other relevant sulfoxides, supported by

experimental data, to aid researchers in understanding the nuanced structural features of this

class of compounds. The information presented is crucial for fields such as medicinal chemistry

and materials science, where molecular conformation and intermolecular interactions are

paramount.

Introduction to Sulfoxide Crystallography
Sulfoxides are a class of organosulfur compounds characterized by a sulfinyl group (S=O)

bonded to two carbon atoms. The sulfur atom in sulfoxides is chiral when the two organic

substituents are different, leading to the existence of enantiomers. X-ray crystallography is the

definitive method for elucidating the three-dimensional atomic arrangement of molecules in a

crystalline solid, providing precise information on bond lengths, bond angles, and crystal

packing. Understanding these structural details is fundamental for predicting the

physicochemical properties and biological activities of sulfoxide-containing compounds.
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The crystal structure of dibenzyl sulfoxide (C₁₄H₁₄OS) has been determined by single-crystal

X-ray diffraction. The analysis reveals two independent molecules in the asymmetric unit.[1][2]

This phenomenon, known as crystallographic polymorphism, can have significant implications

for the physical properties of a compound.

Key Crystallographic Data
The following table summarizes the key crystallographic parameters for dibenzyl sulfoxide.

Parameter Dibenzyl Sulfoxide

Chemical Formula C₁₄H₁₄OS

Formula Weight 230.32

Crystal System Orthorhombic

Space Group Fdd2

a (Å) 17.882 (5)

b (Å) 53.150 (14)

c (Å) 10.233 (3)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 9726 (5)

Z 32

Temperature (K) 298

Radiation Mo Kα (λ = 0.71073 Å)

R-factor 0.057

Data obtained from Acta Cryst. (2011). E67,

o177.[1][2]
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Comparison with Other Sulfoxides
To provide a comprehensive understanding of the structural features of dibenzyl sulfoxide, a

comparison with other well-characterized sulfoxides, namely diphenyl sulfoxide and dimethyl

sulfoxide, is presented.

Comparative Crystallographic Data
Parameter Dibenzyl Sulfoxide Diphenyl Sulfoxide

Dimethyl Sulfoxide
(DMSO)

Chemical Formula C₁₄H₁₄OS C₁₂H₁₀OS C₂H₆OS

Crystal System Orthorhombic Monoclinic Monoclinic

Space Group Fdd2 P2₁/n P2₁/c

a (Å) 17.882 (5) 8.90 (2) 5.313 (1)

b (Å) 53.150 (14) 14.08 (3) 6.845 (1)

c (Å) 10.233 (3) 8.32 (2) 11.649 (2)

β (°) 90 101.12 (10) 94.48 (1)

Volume (Å³) 9726 (5) 1023.3 421.9 (1)

Z 32 4 4

Temperature (K) 298 Room Temp. 100

Data for Diphenyl

Sulfoxide from Acta

Cryst. (1957). 10, 417.

Data for Dimethyl

Sulfoxide from Acta

Cryst. (2017). E73,

1495-1498.[3][4]

Comparative Molecular Geometry
The molecular geometry around the sulfur atom is a key feature of sulfoxides. The following

table compares important bond lengths and angles.
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Parameter
Dibenzyl
Sulfoxide
(Molecule 1)

Dibenzyl
Sulfoxide
(Molecule 2)

Diphenyl
Sulfoxide

Dimethyl
Sulfoxide

S=O Bond

Length (Å)
1.503 (3) 1.505 (3) 1.471 (16) 1.5040 (10)

S-C Bond

Lengths (Å)

1.791 (5), 1.804

(5)

1.798 (5), 1.804

(5)
1.76 (1.5) 1.783 (4) (mean)

C-S-C Bond

Angle (°)
100.2 (2) 99.8 (2) 97.32 97.73 (7)

O-S-C Bond

Angles (°)

106.8 (2), 107.1

(2)

106.9 (2), 107.3

(2)
106.17

106.57 (4)

(mean)

Data for Dibenzyl

Sulfoxide from

Acta Cryst.

(2011). E67,

o177. Data for

Diphenyl

Sulfoxide from

Acta Cryst.

(1957). 10, 417.

Data for Dimethyl

Sulfoxide from

Acta Cryst.

(2017). E73,

1495-1498.[1][2]

[3][4]

The C-S-C bond angle in sulfoxides is consistently smaller than the tetrahedral angle, a

consequence of the lone pair of electrons on the sulfur atom. The S=O bond length is indicative

of a double bond with significant polar character.
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The determination of a crystal structure by single-crystal X-ray diffraction follows a well-

established workflow.

Standard Experimental Workflow

Crystal Growth

Data Collection

Data Processing & Structure Solution

Structure Refinement & Validation

Single Crystal Growth

Crystal Mounting

X-ray Diffraction Data Collection

Data Reduction & Integration

Structure Solution (e.g., Direct Methods)

Structure Refinement

Validation & Analysis
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Caption: General workflow for single-crystal X-ray diffraction analysis.

A detailed protocol for obtaining the crystal structure of a small molecule like dibenzyl
sulfoxide typically involves the following steps:

Crystal Growth: High-quality single crystals are grown from a suitable solvent or by

sublimation. For dibenzyl sulfoxide, crystals can be obtained by slow evaporation from a

solution in a mixture of n-hexane and dichloromethane.[2]

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with

monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is

rotated. For the published structure of dibenzyl sulfoxide, a Bruker APEXII CCD area-

detector diffractometer was used.[1]

Data Reduction: The raw diffraction data is processed to correct for experimental factors and

to obtain a set of unique reflection intensities.

Structure Solution: The initial positions of the atoms in the unit cell are determined. This is

often achieved using direct methods, which are computational techniques that use statistical

relationships between the reflection intensities. Programs like SHELXS are commonly used

for this purpose.[1]

Structure Refinement: The atomic positions and other parameters are refined to obtain the

best possible fit between the calculated and observed diffraction data. This is typically done

using least-squares methods with programs such as SHELXL.[1]

Validation: The final crystal structure is validated to ensure its quality and chemical

reasonableness.

Structural Comparison and Conformation
The conformation of the benzyl groups in dibenzyl sulfoxide is a key structural feature. In the

solid state, the molecule adopts a conformation that is influenced by crystal packing forces. A

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b177149?utm_src=pdf-body-img
https://www.benchchem.com/product/b177149?utm_src=pdf-body
https://www.benchchem.com/product/b177149?utm_src=pdf-body
https://www.benchchem.com/product/b177149?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29250346/
https://www.benchchem.com/product/b177149?utm_src=pdf-body
https://www.semanticscholar.org/paper/Structural-parameters-of-dimethyl-sulfoxide%2C-DMSO%2C-Reuter/68426ec1ed0b804b70fa32806fee7bee7eeb6394
https://www.semanticscholar.org/paper/Structural-parameters-of-dimethyl-sulfoxide%2C-DMSO%2C-Reuter/68426ec1ed0b804b70fa32806fee7bee7eeb6394
https://www.semanticscholar.org/paper/Structural-parameters-of-dimethyl-sulfoxide%2C-DMSO%2C-Reuter/68426ec1ed0b804b70fa32806fee7bee7eeb6394
https://www.benchchem.com/product/b177149?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


comparison with other aryl benzyl sulfoxides reveals that both anti and gauche conformations

are possible, and the preferred conformation can depend on factors such as the presence of

substituents and whether the crystal is racemic or enantiopure.

Structural Comparison

Dibenzyl Sulfoxide
(C14H14OS)

S=O and S-C Bond Lengths C-S-C and O-S-C Bond Angles Molecular Conformation
(anti vs. gauche)Crystal Packing & Intermolecular Interactions

Diphenyl Sulfoxide
(C12H10OS)

Dimethyl Sulfoxide
(C2H6OS) Other Aryl Benzyl Sulfoxides

Click to download full resolution via product page

Caption: Key structural parameters for comparing sulfoxide crystal structures.

Conclusion
The X-ray crystal structure of dibenzyl sulfoxide provides valuable insights into the molecular

geometry and packing of this compound. The presence of two independent molecules in the

asymmetric unit highlights the potential for conformational polymorphism. Comparison with

other sulfoxides reveals conserved geometric features around the sulfur atom, while also

emphasizing the conformational flexibility of the benzyl groups. This detailed structural

information is essential for rational drug design and the development of new materials with

tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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